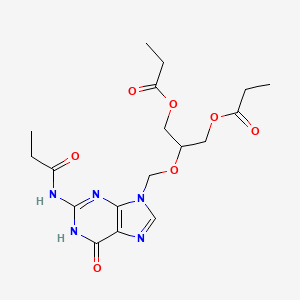
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Overview
Description
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a propanoate moiety. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the purine base, followed by the introduction of the propanoate groups through esterification reactions. The reaction conditions generally require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate include other purine derivatives and esters with similar functional groups. Examples include:
- 2-(2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate
- 2-(2-(Butanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dibutanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[[6-oxo-2-(propanoylamino)-1H-purin-9-yl]methoxy]-3-propanoyloxypropyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O7/c1-4-12(24)20-18-21-16-15(17(27)22-18)19-9-23(16)10-30-11(7-28-13(25)5-2)8-29-14(26)6-3/h9,11H,4-8,10H2,1-3H3,(H2,20,21,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZYGPASWDRRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)CC)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170271 | |
| Record name | 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177216-32-9 | |
| Record name | Ganciclovir Specified Impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177216329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(PROPANOYLAMINO)-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)PROPANE-1,3-DIYL DIPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320PG0G2RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)
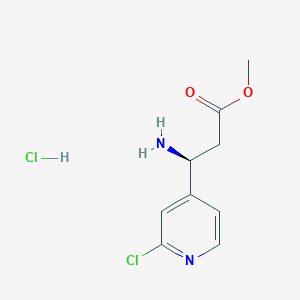
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
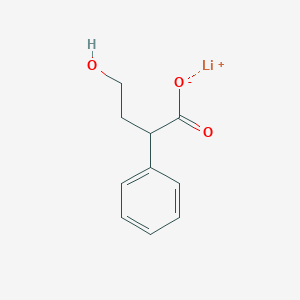
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
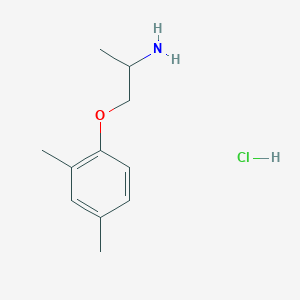

![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
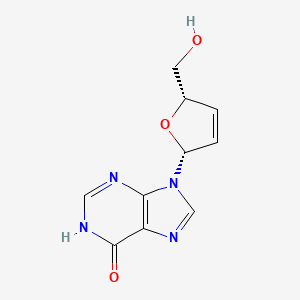
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
